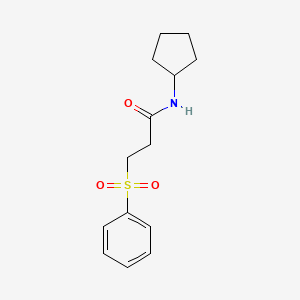![molecular formula C21H22N4O2S B5489494 ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate](/img/structure/B5489494.png)
ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate, commonly known as ETQB, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of quinoxaline derivatives and has been explored for its potential pharmacological properties.
作用機序
The mechanism of action of ETQB is not fully understood. However, it has been reported to act through various pathways. ETQB has been shown to activate the p38 MAPK pathway, which plays a role in cell growth, differentiation, and apoptosis. ETQB has also been reported to inhibit the NF-κB pathway, which is involved in inflammation and cancer. Additionally, ETQB has been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
ETQB has been reported to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. ETQB has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, ETQB has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
ETQB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. ETQB has also been reported to exhibit low toxicity, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using ETQB. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, ETQB has not been extensively studied in vivo, which makes it difficult to translate its potential pharmacological properties to clinical applications.
将来の方向性
There are several future directions for research on ETQB. One potential direction is to further investigate its potential as an anticancer agent. ETQB has shown promising results in vitro, but its efficacy in vivo needs to be studied further. Another potential direction is to investigate its potential as an anti-inflammatory agent. ETQB has been shown to inhibit the production of inflammatory cytokines, but its mechanism of action needs to be studied further. Additionally, more research is needed to fully understand the mechanism of action of ETQB and to design experiments to study its effects.
In conclusion, ETQB is a synthetic compound with potential applications in scientific research. It has been investigated for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. ETQB has also shown promising results as an anticancer agent. However, more research is needed to fully understand its mechanism of action and to translate its potential pharmacological properties to clinical applications.
合成法
The synthesis of ETQB involves the reaction of ethyl 2-bromobutanoate with benzylamine to form ethyl 2-benzylbutanoate. This intermediate is then reacted with thiosemicarbazide to form ethyl 2-benzyl-3-thiosemicarbazonebutanoate. Finally, the compound is cyclized using hydrazine hydrate to form ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate. The overall synthesis route is shown in Figure 1.
科学的研究の応用
ETQB has been explored for its potential pharmacological properties. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. ETQB has also been investigated for its potential as an anticancer agent. In a study by Wang et al., ETQB was found to induce apoptosis in human hepatocellular carcinoma cells by activating the p38 MAPK pathway. ETQB has also been reported to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-27-21(26)16(13-15-9-5-4-6-10-15)14(2)24-25-19-20(28)23-18-12-8-7-11-17(18)22-19/h4-12,16H,3,13H2,1-2H3,(H,22,25)(H,23,28)/b24-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKVVNANRYYHGX-OYKKKHCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=NNC2=NC3=CC=CC=C3NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=CC=CC=C1)/C(=N\NC2=NC3=CC=CC=C3NC2=S)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5489427.png)

![2-(methoxymethyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5489430.png)

![{4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5489442.png)
![1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol](/img/structure/B5489451.png)
![4'-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5489460.png)
![1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}propyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5489467.png)
![1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5489477.png)
![N-3-isoxazolyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5489482.png)
